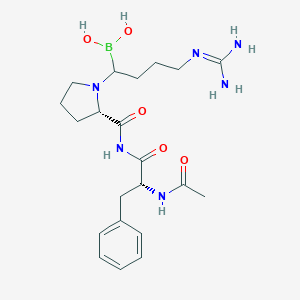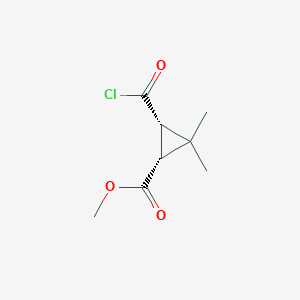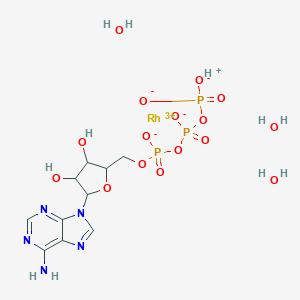
Rh(H2O)3ATP
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rh(H2O)3ATP typically involves the reaction of rhodium chloride with adenosine triphosphate in an aqueous solution. The reaction is carried out under controlled pH conditions, usually around pH 5-6, to ensure the stability of the complex. The reaction mixture is stirred at room temperature for several hours to allow the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of larger reaction vessels, precise control of reaction conditions, and purification steps to isolate the desired complex. Techniques such as crystallization or chromatography may be employed to purify the compound.
化学反应分析
Types of Reactions
Rh(H2O)3ATP can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The water molecules coordinated to rhodium can be replaced by other ligands, leading to the formation of new complexes.
Hydrolysis Reactions: The adenosine triphosphate moiety can undergo hydrolysis, breaking down into adenosine diphosphate and inorganic phosphate.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used in oxidation reactions.
Substituting Ligands: Various ligands like ammonia, phosphines, or other organic molecules can replace the coordinated water molecules.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the adenosine triphosphate moiety.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, different oxidation states of rhodium complexes can be formed.
Substitution Products: New rhodium complexes with different ligands replacing the water molecules.
Hydrolysis Products: Adenosine diphosphate and inorganic phosphate.
科学研究应用
Rh(H2O)3ATP has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo redox and substitution reactions.
Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-bacterial properties.
Industry: Utilized in processes requiring specific catalytic activities, such as hydrogenation reactions.
作用机制
The mechanism of action of Rh(H2O)3ATP involves its ability to interact with biological molecules through coordination chemistry. The rhodium center can form bonds with various functional groups in proteins and nucleic acids, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activities or the disruption of cellular processes, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
- Triaquarhodium-adenosine diphosphate complex (Rh(H2O)3ADP)
- Triaquarhodium-adenosine monophosphate complex (Rh(H2O)3AMP)
- Triaquarhodium-adenosine complex (Rh(H2O)3A)
Uniqueness
Rh(H2O)3ATP is unique due to its coordination with adenosine triphosphate, which provides it with distinct chemical properties and potential applications. The presence of three phosphate groups in adenosine triphosphate allows for more complex interactions and reactions compared to its diphosphate and monophosphate counterparts.
属性
IUPAC Name |
[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.3H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);3*1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJDCHYKBQPXLD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O16P3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117405-93-3 | |
| Record name | Tridentate triaquarhodium-adenosine 5'-triphosphate complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


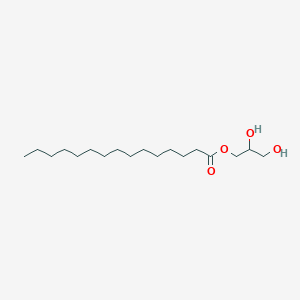
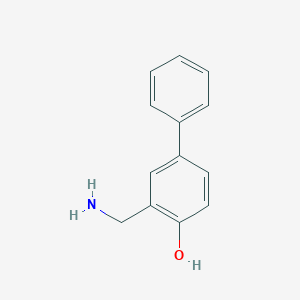
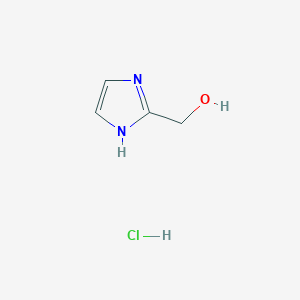
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)



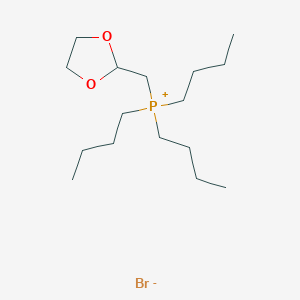
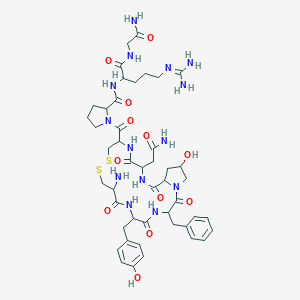


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
